

Physical and chemical characteristics of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Fluorophenyl)cyclopropanecarbonitrile
Cat. No.:	B051223

[Get Quote](#)

An In-Depth Technical Guide to **1-(3-Fluorophenyl)cyclopropanecarbonitrile**

Introduction: The Strategic Value of a Fluorinated Cyclopropyl Nitrile

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropane ring, for instance, is a highly valued "bioisostere" and conformational constraint tool.^{[1][2]} Its rigid structure can enhance binding potency, improve metabolic stability, and reduce off-target effects by locking a molecule into a more favorable conformation.^{[2][3]}

When combined with a fluorine atom, another cornerstone of modern drug design, the resulting molecule gains properties such as altered pKa, improved metabolic resistance, and enhanced membrane permeability. **1-(3-Fluorophenyl)cyclopropanecarbonitrile** is a quintessential example of a molecular building block that embodies these principles. It serves as a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of novel therapeutics.^[4] The presence of the nitrile group provides a versatile chemical handle for further elaboration into amides, carboxylic acids, or amines, making it a highly strategic starting material for synthetic campaigns.

This guide provides an in-depth examination of the core physical and chemical characteristics of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**, offering field-proven insights and validated protocols for its analysis and handling. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable compound.

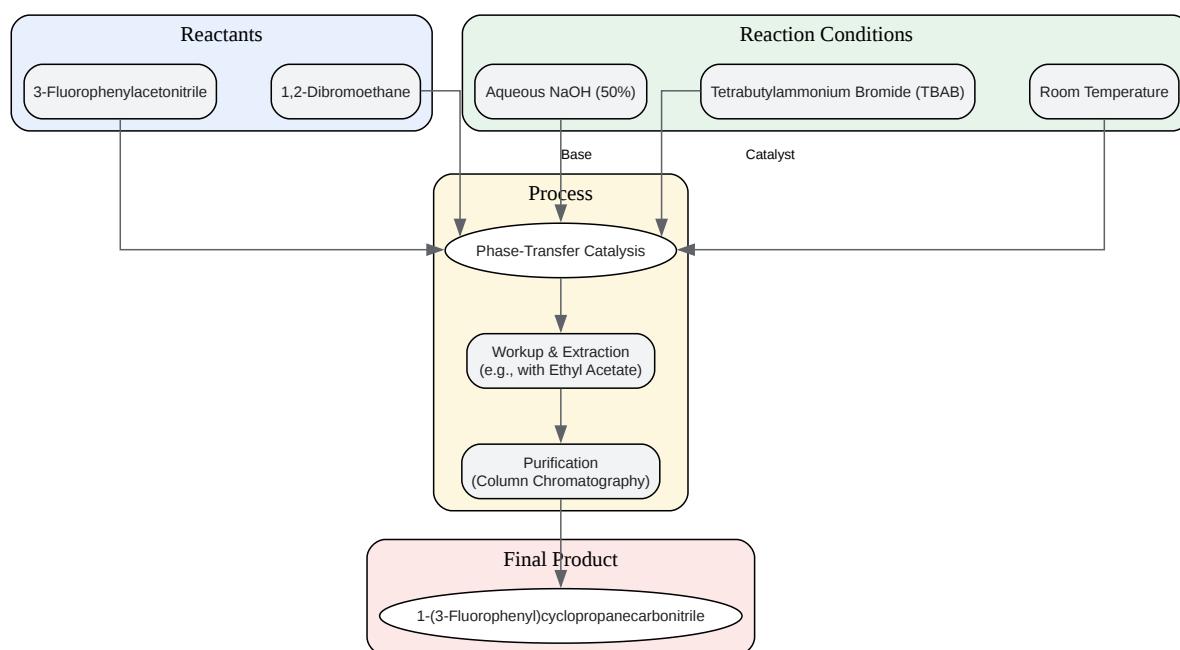
Core Physicochemical & Structural Characteristics

The fundamental identity of a chemical compound is defined by its physical and chemical properties. These data points are critical for everything from reaction planning and solvent selection to analytical method development and safety assessments.

Identity and Physical Properties

The key identifying information and experimentally relevant physical properties for **1-(3-Fluorophenyl)cyclopropanecarbonitrile** are summarized below. While properties like melting and boiling points are best determined empirically, typical values for similar aryl cyclopropanes suggest it is a high-boiling liquid or a low-melting solid at standard temperature and pressure.

Property	Value / Description	Significance & Context
IUPAC Name	1-(3-fluorophenyl)cyclopropane-1-carbonitrile	The systematic name precisely defines the molecular structure.
CAS Number	124276-55-7	The unique registry number for this specific chemical substance, crucial for database searches and regulatory compliance.[4][5]
Molecular Formula	C ₁₀ H ₈ FN	Defines the elemental composition.[4][5]
Molecular Weight	161.18 g/mol	Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.[4][5]
Appearance	Light yellow liquid or solid	Physical state dictates handling and storage procedures.
Solubility	Insoluble in water; soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate).	This is a typical characteristic for non-polar aromatic compounds and informs choices for reaction solvents, extraction, and chromatography.[4]


Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **1-(3-Fluorophenyl)cyclopropanecarbonitrile** is fundamental to its application as a chemical intermediate.

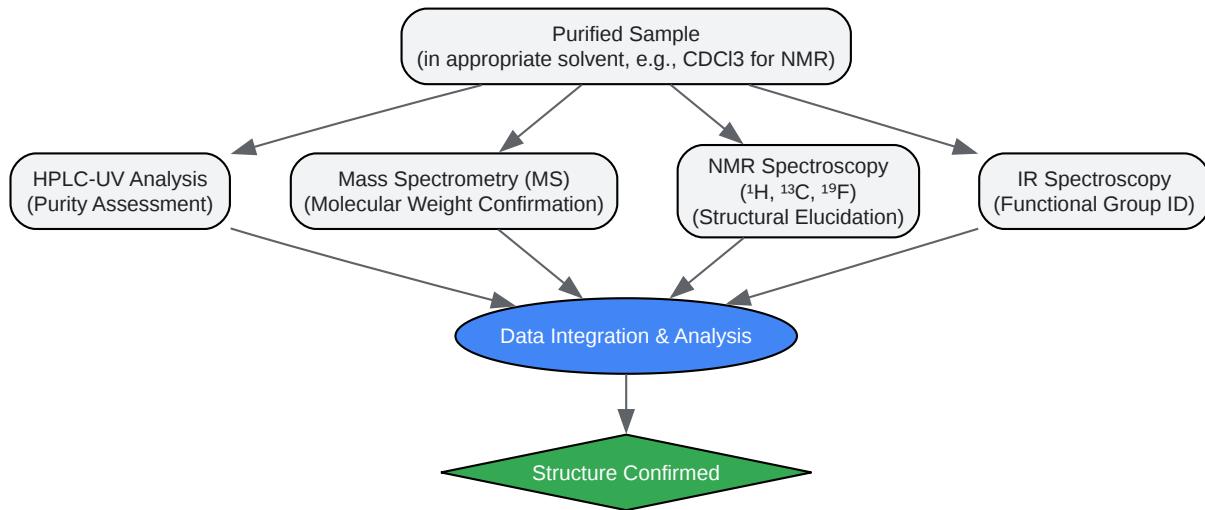
Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation

A robust and common method for synthesizing 1-aryl(cyclopropane)carbonitriles is the cyclopropanation of the corresponding arylacetonitrile. This reaction proceeds efficiently using 1,2-dibromoethane as the C1 source for the cyclopropane ring, a strong base, and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous base and the organic substrate.^[3]

The causality behind this choice is efficiency and safety. The PTC allows the reaction to proceed under milder conditions than would otherwise be required, often at or near room temperature, which minimizes side reactions and degradation of the starting material or product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**.


Key Chemical Reactivity

The nitrile (C≡N) group is a versatile functional group that serves as the primary site of reactivity for further synthetic transformations.

- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-(3-fluorophenyl)cyclopropanecarboxylic acid or its corresponding amide. This is a common transformation for introducing a carboxylic acid moiety.[6]
- **Reduction:** The nitrile can be reduced to a primary amine, 1-(3-fluorophenyl)cyclopropylmethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a different class of derivatives.
- **Organometallic Addition:** Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis, providing a route for C-C bond formation.

Spectroscopic Profile and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data for **1-(3-Fluorophenyl)cyclopropanecarbonitrile** and provide a validated workflow for its characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](#) [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - [PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - [PMC](#) [pmc.ncbi.nlm.nih.gov]
- 4. cas 124276-55-7|| where to buy 1-(3-Fluorophenyl)cyclopropanecarbonitrile [english.chemenu.com]
- 5. Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile - [Chemdiv](#) [chemdiv.com]
- 6. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical characteristics of 1-(3-Fluorophenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b051223#physical-and-chemical-characteristics-of-1-3-fluorophenyl-cyclopropanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com